3-Hydroxytridecanenitrile
Description
3-Hydroxytridecanenitrile (CAS 30683-74-0) is a nitrile derivative with a hydroxyl group at the third carbon of a tridecane chain. Its molecular formula is C₁₃H₂₅NO, giving it a molar mass of 211.35 g/mol. This compound belongs to the family of hydroxy nitriles, which combine the reactivity of nitriles (-C≡N) with the polarity of hydroxyl (-OH) groups. Current supplier data indicates commercial availability from five global suppliers .
Properties
CAS No. |
30683-74-0 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3-hydroxytridecanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-13(15)11-12-14/h13,15H,2-11H2,1H3 |
InChI Key |
BMSKXVOVAICYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxytridecanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to aldehydes or ketones. This reaction involves the cyanide ion attacking the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
In industrial settings, the production of hydroxynitriles often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytridecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxytridecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxytridecanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Hydroxytridecanenitrile, we compare its properties, applications, and safety profiles with analogous nitriles and hydroxy nitriles.
Table 1: Comparative Data for this compound and Related Compounds
Structural and Functional Differences
- Chain Length and Hydrophobicity: this compound (C13) and 3-hydroxynonadecanenitrile (C19) share hydroxyl and nitrile groups but differ in chain length. Longer chains (e.g., C19) increase hydrophobicity, making them more suitable for lipid-based applications . Hexadecanenitrile (C16) lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to hydroxy nitriles .
Aromatic vs. Aliphatic Nitriles :
Physicochemical Properties
- Solubility: Hydroxy nitriles (e.g., this compound) are more soluble in polar solvents (e.g., ethanol) than non-hydroxylated analogs like hexadecanenitrile, which are lipid-soluble .
- Reactivity :
- The hydroxyl group in this compound enables esterification or etherification, while the nitrile group can be hydrolyzed to carboxylic acids or amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
